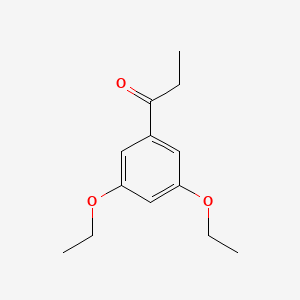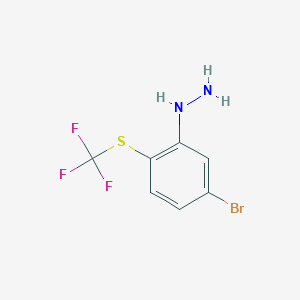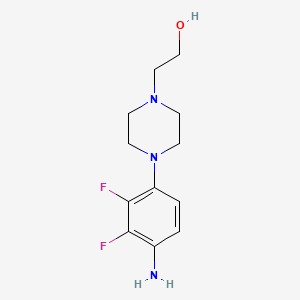![molecular formula C13H16O3S B14066353 Ethyl 2-[(4-formylphenyl)sulfanyl]-2-methylpropanoate CAS No. 100612-81-5](/img/structure/B14066353.png)
Ethyl 2-[(4-formylphenyl)sulfanyl]-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(4-formylphenyl)sulfanyl]-2-methylpropanoate is an organic compound with the molecular formula C12H14O3S. This compound features a formyl group attached to a phenyl ring, which is further connected to a sulfanyl group and an ethyl ester. It is a versatile compound used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Ethyl 2-[(4-formylphenyl)sulfanyl]-2-methylpropanoate typically involves the bromination of a precursor compound followed by a series of reactions to introduce the formyl and sulfanyl groups. One common method involves the following steps:
Bromination: A compound is reacted with a brominating agent to introduce a bromine atom.
Formylation: The brominated compound undergoes a formylation reaction to introduce the formyl group.
Sulfanylation: The formylated compound is then reacted with a sulfanyl reagent to introduce the sulfanyl group.
Esterification: Finally, the compound is esterified to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are carried out in controlled environments to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[(4-formylphenyl)sulfanyl]-2-methylpropanoate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the substituent introduced during the reaction.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[(4-formylphenyl)sulfanyl]-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 2-[(4-formylphenyl)sulfanyl]-2-methylpropanoate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the sulfanyl group can act as a nucleophile in substitution reactions. These interactions can affect various biochemical pathways and molecular processes.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-[(4-formylphenyl)sulfanyl]-2-methylpropanoate can be compared with similar compounds such as:
3-Formylphenylboronic acid: Similar in having a formyl group attached to a phenyl ring but differs in the presence of a boronic acid group instead of a sulfanyl group.
4-Formylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a sulfanyl group.
Sulfonamides: These compounds contain a sulfonamide group (R-SO2NR’R") and are used in various applications, including medicine.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
100612-81-5 |
|---|---|
Molekularformel |
C13H16O3S |
Molekulargewicht |
252.33 g/mol |
IUPAC-Name |
ethyl 2-(4-formylphenyl)sulfanyl-2-methylpropanoate |
InChI |
InChI=1S/C13H16O3S/c1-4-16-12(15)13(2,3)17-11-7-5-10(9-14)6-8-11/h5-9H,4H2,1-3H3 |
InChI-Schlüssel |
HXSQEIDMLZIWDM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)(C)SC1=CC=C(C=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



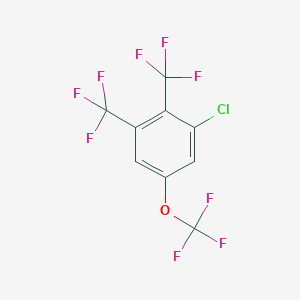
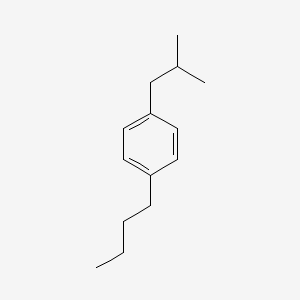

![8-Chloro-3-cyclopropylimidazo[1,5-a]pyrazine](/img/structure/B14066293.png)
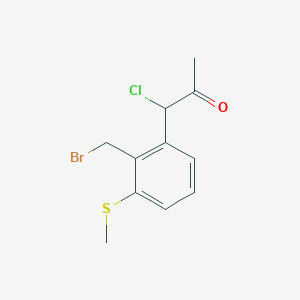
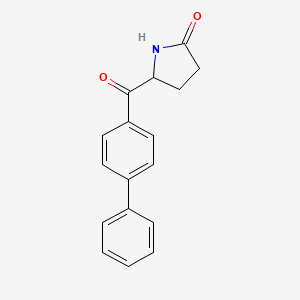
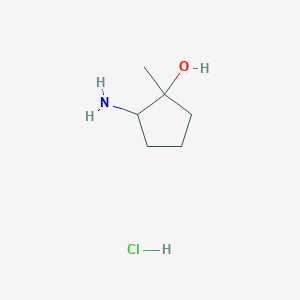
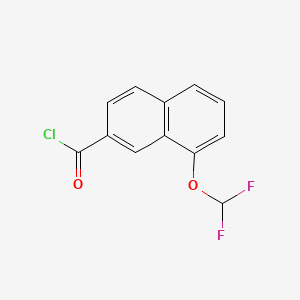
![[3-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14066337.png)
